molecular formula C12H14BrNO2 B13572841 (2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine

(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine

Cat. No.: B13572841
M. Wt: 284.15 g/mol
InChI Key: ZBFRLLHVNDLLBG-UHFFFAOYSA-N
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Description

(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine is a complex organic compound that features a brominated benzodioxin ring fused with a cyclopropylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine typically involves multiple steps. One common approach starts with the bromination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the bromine atom at the 8-position. This is followed by the formation of the cyclopropylmethanamine group through a series of reactions involving cyclopropanation and subsequent amination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of brominated benzodioxins on biological systems. Its interactions with various biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The brominated benzodioxin ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropylmethanamine group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: This compound shares the brominated benzodioxin ring but lacks the cyclopropylmethanamine group.

    (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid: Another brominated benzodioxin derivative with different functional groups.

Uniqueness

The uniqueness of (2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine lies in its combination of the brominated benzodioxin ring and the cyclopropylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

[2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)cyclopropyl]methanamine

InChI

InChI=1S/C12H14BrNO2/c13-10-4-7(9-3-8(9)6-14)5-11-12(10)16-2-1-15-11/h4-5,8-9H,1-3,6,14H2

InChI Key

ZBFRLLHVNDLLBG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C3CC3CN

Origin of Product

United States

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